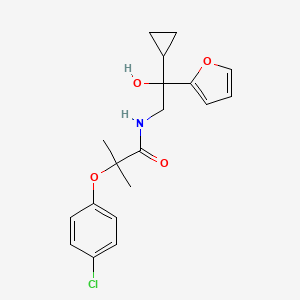
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, thereby exerting its pharmacological effects.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which may help in preventing oxidative damage to cells. It has also been shown to exhibit anti-inflammatory properties, which may help in reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include its wide range of pharmacological activities and its potential applications in medicinal chemistry. However, the limitations include its limited solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide. One such direction is to investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in detail to better understand its pharmacological effects. Additionally, further studies can be conducted to optimize the synthesis method for this compound and to explore its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been reported using different methods. One such method involves the reaction of furfural, 2,4,5-trimethoxybenzaldehyde, and hydrazine hydrate with pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-24-15-9-17(26-3)16(25-2)7-11(15)10-19-22-18(23)13-8-12(20-21-13)14-5-4-6-27-14/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVAHLHZCDSGMA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2907592.png)
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)
![(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)


